N,N'-diheptylhexanediamide

Description

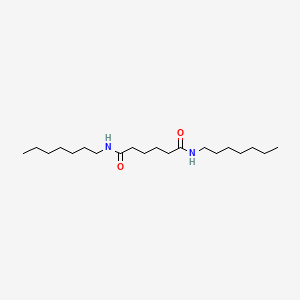

N,N'-Diheptylhexanediamide is a diamide compound derived from hexanedioic acid (adipic acid), where both terminal amine groups are substituted with heptyl chains via amide linkages. For example, N,N,N',N'-Tetrabutylhexanediamide (C₂₂H₄₄N₂O₂, MW 368.61) shares a similar backbone but with shorter butyl substituents. The heptyl chains in this compound enhance hydrophobicity, making it less soluble in polar solvents compared to shorter-chain or hydroxylated analogs. This compound is likely synthesized via condensation reactions between hexanedioyl chloride and heptylamine, a method consistent with procedures described for related hydroxamic acids and amides .

Properties

Molecular Formula |

C20H40N2O2 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

N,N'-diheptylhexanediamide |

InChI |

InChI=1S/C20H40N2O2/c1-3-5-7-9-13-17-21-19(23)15-11-12-16-20(24)22-18-14-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24) |

InChI Key |

UVGQOCHIIWOWJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)CCCCC(=O)NCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diheptylhexanediamide typically involves the reaction of heptylamine with hexanedioyl dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

[ \text{Hexanedioyl dichloride} + 2 \text{Heptylamine} \rightarrow \text{N,N’-diheptylhexanediamide} + 2 \text{HCl} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of N,N’-diheptylhexanediamide can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diheptylhexanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-Diheptylhexanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-diheptylhexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The long alkyl chains of the compound can facilitate its incorporation into lipid membranes, affecting membrane fluidity and permeability. Additionally, the amide groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations:

Hydrophobicity: this compound exhibits greater hydrophobicity than N,N,N',N'-tetrabutylhexanediamide due to longer alkyl chains. However, it lacks the polar hydroxyl or chlorophenyl groups seen in , which enhance solubility in methanol.

Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., ) have higher molecular weights and distinct solubility profiles compared to purely aliphatic analogs.

Amide vs. Amine Functionality : N,N'-Dimethyl-1,6-hexanediamine (an amine) is more basic and reactive than amide derivatives, enabling different applications in catalysis or polymer synthesis.

Research Findings and Notes

Hydrophobicity Trends : Longer alkyl chains (e.g., heptyl vs. butyl) significantly reduce water solubility, as seen in comparisons between and inferred data for this compound.

Synthetic Challenges : Bulky substituents (e.g., benzhydryl groups in ) can complicate synthesis, whereas linear alkyl chains (heptyl, butyl) offer straightforward amidation pathways.

Structural Diversity : Introducing aromatic or hydroxyl groups (e.g., ) expands functional utility but requires tailored purification methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.